molecular formula C12H14N2O3 B11790748 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid

1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid

Cat. No.: B11790748
M. Wt: 234.25 g/mol
InChI Key: DZKXRNBWFJVITH-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid is a complex organic compound with a molecular formula of C12H14N2O3 This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a carboxylic acid group

Preparation Methods

The synthesis of 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a substitution reaction, where a suitable pyridine derivative is reacted with the piperidine intermediate.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Piperidine Derivatives: These compounds share the piperidine ring structure but may have different substituents, leading to variations in their chemical and biological properties.

    Pyridine Derivatives: Compounds with a pyridine ring but different functional groups can have different reactivity and applications.

    Carboxylic Acids: Other carboxylic acids with different ring structures or substituents can be compared in terms of their acidity, reactivity, and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

1-methyl-6-oxo-2-pyridin-3-ylpiperidine-3-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c1-14-10(15)5-4-9(12(16)17)11(14)8-3-2-6-13-7-8/h2-3,6-7,9,11H,4-5H2,1H3,(H,16,17)

InChI Key

DZKXRNBWFJVITH-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CCC1=O)C(=O)O)C2=CN=CC=C2

Origin of Product

United States

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